molecular formula C17H15F3N4O2S B2484221 N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 2034234-11-0

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No. B2484221
CAS RN: 2034234-11-0
M. Wt: 396.39
InChI Key: CVUTYNQAKRQJNT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related sulfonamide derivatives involves strategic organic reactions tailored to introduce specific functional groups at desired positions within the molecule. The methodology might include steps such as the reaction of benzene sulfonyl chloride with amines in the presence of basic conditions to furnish the sulfonamide in high yield, as demonstrated in the synthesis of similar compounds (Ijuomah, Ike, & Obi, 2022).

Molecular Structure Analysis

The molecular and supramolecular structures of sulfonamide derivatives reveal significant insights into their chemical behavior and potential interactions. For instance, studies on closely related molecules have shown that the torsion angles and hydrogen bonding patterns contribute to the stability and reactivity of these compounds (Jacobs, Chan, & O'Connor, 2013). These structural elements facilitate specific molecular conformations and intermolecular interactions, such as π-π stacking and hydrogen bonding, which are crucial for their biological activity and supramolecular assembly.

Chemical Reactions and Properties

Sulfonamides, including N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide, undergo various chemical reactions that highlight their reactivity and functional versatility. These compounds participate in reactions characteristic of sulfonamides, such as sulfonation, amidation, and electrophilic aromatic substitution, which are pivotal for their diverse chemical properties and applications (Cui, Zhu, Li, & Cao, 2018).

Scientific Research Applications

Transfer Hydrogenation Catalysis

  • A study by Ruff et al. (2016) explored the use of N-(2-(Pyridin-2-yl)ethyl)benzenesulfonamide derivatives in transfer hydrogenation reactions. They found these compounds effective as pre-catalysts in transfer hydrogenation of various substrates, including ketones and diones.

Antimicrobial and Anticancer Activities

  • Research by Ş. Küçükgüzel et al. (2013) demonstrated that certain derivatives of N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides exhibit significant anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities.

Ligand for Metal Coordination

  • A study by Jacobs et al. (2013) investigated N-[2-(Pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide as potential ligands for metal coordination. They focused on the molecular and supramolecular structures of these compounds, finding differences in their conformational properties based on the substituent group.

Development of Novel Organic Compounds

  • Research by Cui et al. (2018) demonstrated an efficient method for synthesizing sulfonylated furan or imidazo[1,2-a]pyridine derivatives. This method shows great functional group tolerance and efficiency, useful for preparing novel organic compounds.

Kinase Inhibitors

  • A study by Chang et al. (2017) discussed the design of N-(3-((1H-Pyrazolo[3,4-b]pyridin-5-yl)ethynyl)benzenesulfonamides as selective kinase inhibitors. These compounds show promise in inhibiting ZAK kinase activity, with potential therapeutic effects in cardiac hypertrophy.

Antimicrobial Synthesis

  • Ijuomah et al. (2022) synthesized and tested the antimicrobial activity of N-pyridin-3-yl-benzenesulfonamide, finding significant antimicrobial properties against various bacterial strains.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were designed as a drug, its mechanism of action would involve interacting with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific information, it’s difficult to provide a detailed safety analysis .

Future Directions

The future directions for research on this compound would depend on its intended use and the results of initial studies. If it shows promise as a drug, for example, future research could involve further testing its efficacy and safety, potentially leading to clinical trials .

properties

IUPAC Name

N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N4O2S/c18-17(19,20)13-4-3-5-14(12-13)27(25,26)23-9-11-24-10-8-22-16(24)15-6-1-2-7-21-15/h1-8,10,12,23H,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVUTYNQAKRQJNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC=CN2CCNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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